5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c1-4-7(8(14)15)11-12-13(4)3-6-10-9-5(2)16-6/h3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNHUJAOGMGFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=NN=C(O2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole-3-carboxylic acid with hydrazides and carbon dioxide to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the 5-methyl-1,3,4-oxadiazole moiety enhances the biological activity of triazoles. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains and fungi. Studies show that modifications to the triazole ring can lead to improved potency against resistant strains of bacteria and fungi, making this compound a candidate for further development as an antimicrobial agent .
Anticancer Properties
The triazole scaffold has been extensively studied for its anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, derivatives of 5-methyl-1H-triazole have shown promising results in inhibiting the growth of cancer cell lines in vitro. The structural modifications provided by the oxadiazole group may enhance these effects by improving solubility and bioavailability .
Anti-inflammatory Effects
Recent studies have indicated that compounds with a triazole structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of the oxadiazole moiety may contribute to these effects by modulating inflammatory pathways .
Agricultural Applications
Pesticidal Activity
Compounds similar to 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-triazole-4-carboxylic acid have been explored for their potential as pesticides. The unique chemical structure allows for targeted action against specific pests while minimizing harm to beneficial organisms. Research has shown that these compounds can disrupt the metabolic processes of pests, leading to effective pest control .
Herbicide Development
The herbicidal potential of triazole derivatives has also been investigated. These compounds can inhibit plant growth by interfering with key metabolic pathways. Studies have demonstrated that certain modifications can enhance herbicidal activity while reducing phytotoxicity to crops, thus offering a viable solution for weed management in agricultural systems .
Material Science Applications
Polymeric Materials
The incorporation of 5-methyl-1H-triazole into polymeric materials has been explored for its potential to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to degradation under heat and UV light exposure. This application is particularly relevant in developing durable materials for various industrial uses .
Nanocomposites
The use of triazole-based compounds in nanocomposite materials has shown promise in enhancing electrical conductivity and magnetic properties. These nanocomposites can be utilized in electronic devices and sensors due to their improved performance characteristics compared to traditional materials .
Summary Table: Applications of 5-Methyl-1-[(5-Methyl-1,3,4-Oxadiazol-2-Yl)methyl]-1H-1,2,3-Triazole-4-Carboxylic Acid
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |
| Anticancer agents | Inhibition of cancer cell proliferation | |
| Anti-inflammatory agents | Modulation of inflammatory pathways | |
| Agricultural Science | Pesticides | Targeted action with minimal harm |
| Herbicides | Enhanced activity with reduced phytotoxicity | |
| Material Science | Polymeric materials | Improved thermal stability and mechanical properties |
| Nanocomposites | Enhanced electrical conductivity |
Mechanism of Action
The mechanism of action of 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with signaling pathways by modulating receptor activity. The compound’s effects are often mediated through the inhibition of key proteins such as NF-κB, which plays a crucial role in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Aromatic vs. Heterocyclic Substituents
- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₉N₃O₂): Replacing the oxadiazole-methyl group with a phenyl ring simplifies the structure. This derivative demonstrated antitumor activity against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values as low as 1.19 µM .
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₇H₆N₄O₂S): Substitution with a thiazole ring enhanced antiproliferative activity, showing ~40% inhibition of NCI-H522 lung cancer cells .
Halogenated Aromatic Substituents
- Structural similarity (67%) to the target compound suggests shared synthetic pathways .
Heterocyclic Linker Modifications
- 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (C₇H₇N₅O₃): This structural isomer replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole, altering electronic properties and hydrogen-bonding capacity. The SMILES string (CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O) highlights differences in ring connectivity .
Physicochemical Data
*Calculated using ChemDraw.
Biological Activity
5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective properties.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and oxadiazole moiety. Its molecular formula is , with a molecular weight of 240.23 g/mol. The presence of these heterocycles contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole and oxadiazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| HCT-116 | 2.6 | |
| HepG2 | 1.4 |
These results indicate that derivatives of the triazole and oxadiazole moieties can inhibit cancer cell proliferation effectively, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have demonstrated that derivatives similar to this compound show effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action likely involves interference with bacterial cell wall synthesis or metabolic pathways .
Neuroprotective Potential
In addition to its anticancer and antimicrobial activities, the compound has been investigated for its neuroprotective properties. Research indicates that compounds containing oxadiazole derivatives may help in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting tau-mediated neurodegeneration . This suggests a potential application in managing tauopathies.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated strong anticancer effects through mechanisms such as thymidylate synthase inhibition .
- Oxadiazole Derivatives : Another study focused on oxadiazole derivatives exhibiting broad-spectrum bioactivities, including anticancer and anti-inflammatory effects. The findings suggest that modifications to the oxadiazole ring can enhance bioactivity .
Q & A
Q. Critical Parameters :
- Temperature control during exothermic reactions (e.g., cyclocondensation).
- Purification via column chromatography or recrystallization to remove unreacted starting materials.
- Catalytic efficiency (e.g., Cu(I) catalyst purity in CuAAC).
Q. Table 1. Comparison of Synthesis Methods
| Method | Key Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Acid-catalyzed reflux | Acetic acid, 3–5 h reflux | Use excess sodium acetate | |
| Vilsmeier-Haack reaction | DMF/POCl₃, 0–5°C | Slow addition of POCl₃ | |
| CuAAC | CuSO₄·5H₂O, sodium ascorbate | Degas solvents to prevent oxidation |
Basic: How is structural integrity and purity confirmed in synthetic chemistry research?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths/angles (e.g., mean C–C bond deviation: 0.003 Å) and hydrogen-bonding networks in crystalline forms .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify triazole/oxadiazole proton environments (e.g., δ 8.2–8.5 ppm for triazole-H) .
- FT-IR : Confirm carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.
- Solubility limitations : Poor aqueous solubility may mask true activity.
Q. Resolution Strategies :
- Standardized bioassays : Use common protocols (e.g., NIH/WHO guidelines) for antimicrobial or cytotoxicity testing .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (Table 2) to isolate pharmacophores.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) .
Q. Table 2. Bioactivity of Structural Analogs
| Compound Modifications | Observed Activity | Reference |
|---|---|---|
| Replacement of oxadiazole with thiadiazole | Enhanced antifungal activity | |
| Methyl → Ethyl substitution on triazole | Improved COX-2 inhibition |
Advanced: What experimental designs assess environmental persistence?
Methodological Answer:
- Fate studies : Track degradation in soil/water matrices under controlled pH/temperature (e.g., OECD 307 guidelines) .
- Ecotoxicological models : Use Daphnia magna or Danio rerio to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .
- QSPR modeling : Predict biodegradation half-lives from molecular descriptors (e.g., logP, polar surface area) .
Advanced: What computational approaches predict target binding interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
- MD simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values to design optimized analogs .
Advanced: How do structural modifications influence physicochemical properties?
Methodological Answer:
- LogP measurements : Replace methyl groups with hydrophilic moieties (e.g., –OH) to enhance solubility .
- Thermal stability assays : TGA/DSC to assess decomposition points (>200°C for crystalline forms) .
- pH-dependent solubility : Titrate in buffered solutions (pH 1–10) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
